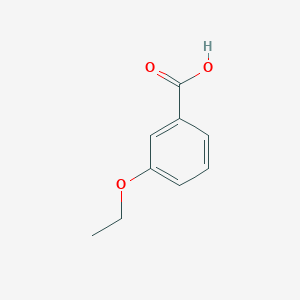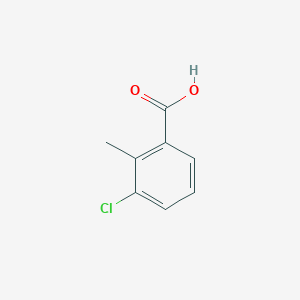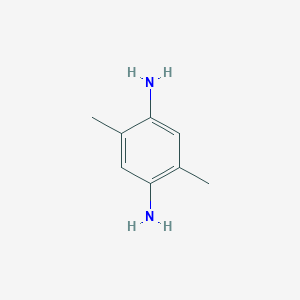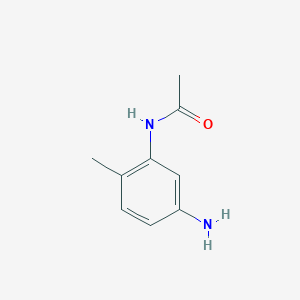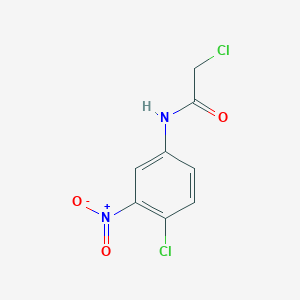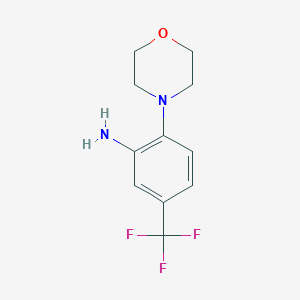
2-Morpholino-5-(trifluoromethyl)aniline
概要
説明
2-Morpholino-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C11H13F3N2O . It is used in chemical synthesis studies .
Molecular Structure Analysis
The molecular structure of 2-Morpholino-5-(trifluoromethyl)aniline can be represented by the InChI code: 1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2 . There are also studies available on the vibrational spectra and quantum chemical calculations of related compounds .Relevant Papers Relevant papers on 2-Morpholino-5-(trifluoromethyl)aniline include studies on the synthesis and application of trifluoromethylpyridines , and the properties of 2-Morpholino-5-(trifluoromethyl)aniline .
科学的研究の応用
Monodentate Transient Directing Group in Organic Synthesis
2-Fluoro-5-(trifluoromethyl)aniline serves as a monodentate transient directing group (MonoTDG) to enable Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This method achieves high efficiency and good functional group tolerance, making it useful in the synthesis of quinazoline and fused isoindolinone scaffolds. The reaction can be scaled to gram quantities and the products are easily derivatized for further applications (Wu et al., 2021).
Reactivity in Organic Compounds Synthesis
In the synthesis of N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline, 2,4-dichloro-6-morpholino-1,3,5-triazine and aniline are utilized. The crystal structure of the compound reveals intermolecular N—H⋯O hydrogen bonds forming infinite chains parallel to the c axis. The morpholine ring adopts a chair conformation (Li et al., 2005).
Application in Anticancer Research
Several derivatives containing morpholine/piperidine, anilines, and dipeptides were synthesized using s-triazine as a scaffold and evaluated for anticancer activity. The study focused on breast and colon cancer cell lines. One compound, 3a, showed high cytotoxicity against MCF-7 cells, with lower toxicity against non-tumorigenic HEK-293 cell lines, making it a potential therapeutic candidate for hormone receptor-positive breast cancer treatment (Malebari et al., 2021).
Exploration in Enamine Chemistry
2-Morpholino-cyclopenten-2-carboxylic acid anilides react with trifluoromethanesulfenyl chloride leading to products with varied chemical structures. This reactivity pattern illustrates the compound's potential in synthesizing complex organic molecules with specific properties (Bogdanowicz-Szwed et al., 1987).
Role in Inhibiting Enzymatic Activity
Aryl morpholino triazenes were prepared and screened for their ability to inhibit cytochrome P450 1A1 and 1B1, key enzymes in cancer development. These compounds, notably 4-[(E)-2-(3,4,5-trimethoxyphenyl)diazenyl]-morpholine, showed significant inhibitory activity, suggesting their potential in cancer prevention (Lee et al., 2016).
Dielectric Studies
The interaction between molecules of anisole with morpholine and aniline was investigated to study the dielectric and thermodynamic behavior of their binary mixtures. These studies help in understanding the molecular interactions and properties of such mixtures (Parthipan & Thenappan, 2008).
Synthesis of Novel Fluorophores
Research on the synthesis of 6-phenoxyphenylamino-2,2’-bipyridines as new fluorophores explored the potential of 2,2'-bipyridines with aniline residues. Such compounds are significant in the context of ligands for metal complexes and as kinase and COX-2 inhibitors. The photophysical properties of these compounds were notably dependent on the nature of the substituent in the aniline fragment (Starnovskaya et al., 2019).
特性
IUPAC Name |
2-morpholin-4-yl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVOJNRNRNAOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229063 | |
| Record name | N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Morpholino-5-(trifluoromethyl)aniline | |
CAS RN |
784-57-6 | |
| Record name | N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

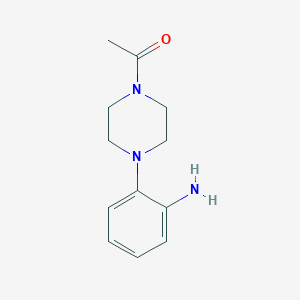


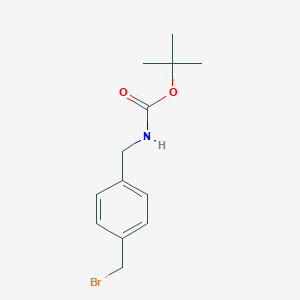
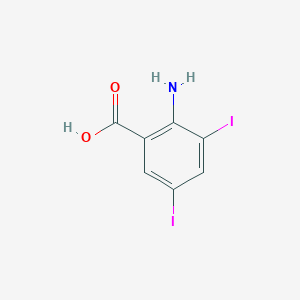
![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)
![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)
